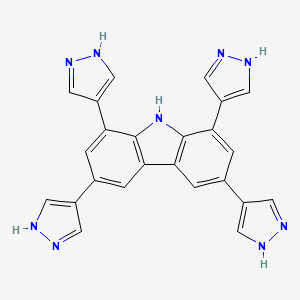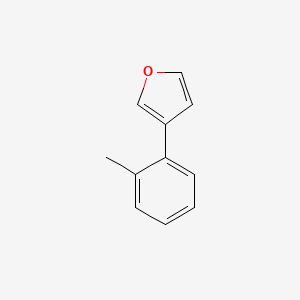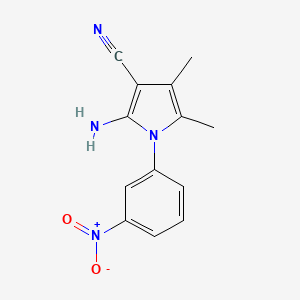![molecular formula C23H27N3O B15209049 2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine CAS No. 918970-20-4](/img/structure/B15209049.png)
2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution reactions, often using reagents like 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the morpholine or tolyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The morpholine and tolyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-(3-Morpholinopropyl)-2-(o-tolyl)quinolin-4-amine is unique due to the presence of the morpholinopropyl and tolyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
918970-20-4 |
|---|---|
Formule moléculaire |
C23H27N3O |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3O/c1-18-7-2-3-8-19(18)23-17-22(20-9-4-5-10-21(20)25-23)24-11-6-12-26-13-15-27-16-14-26/h2-5,7-10,17H,6,11-16H2,1H3,(H,24,25) |
Clé InChI |
JTPSLSHFYTYRBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)NCCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)
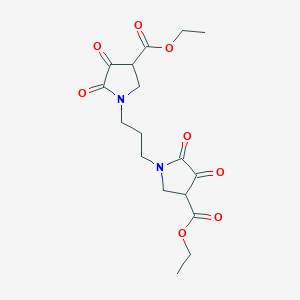
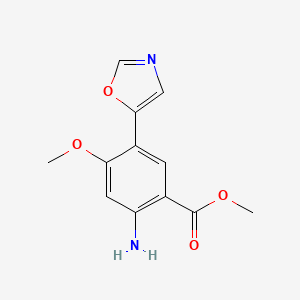

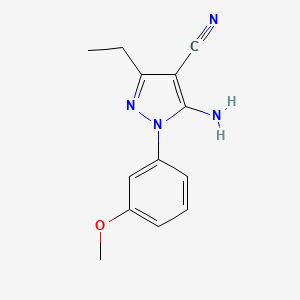
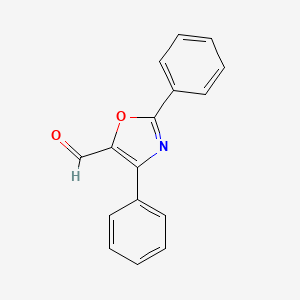
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)

